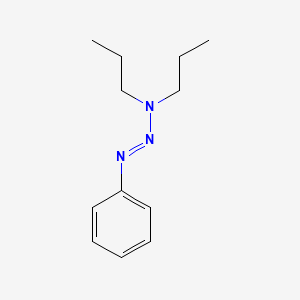
N-phenyldiazenyl-N-propylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3,3-dipropyl-triazene is an organic compound belonging to the triazene family Triazenes are characterized by the presence of a diazoamino group (-N=N-N-) linked to an aromatic ring
準備方法
The synthesis of 1-phenyl-3,3-dipropyl-triazene typically involves the reaction of aniline derivatives with alkylating agents under controlled conditions. One common method is the reaction of phenylhydrazine with propyl halides in the presence of a base, such as sodium hydroxide, to form the desired triazene compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-Phenyl-3,3-dipropyl-triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the triazene into hydrazine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Phenyl-3,3-dipropyl-triazene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-phenyl-3,3-dipropyl-triazene involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
1-Phenyl-3,3-dipropyl-triazene can be compared with other triazene compounds, such as 1,3-diphenyltriazene and 1,3,5-triazine derivatives While all these compounds share the triazene core structure, their chemical properties and applications can vary significantly For example, 1,3-diphenyltriazene is known for its use in dye synthesis, whereas 1,3,5-triazine derivatives are widely used in polymer chemistry and as flame retardants
特性
CAS番号 |
1086216-06-9 |
|---|---|
分子式 |
C12H19N3 |
分子量 |
205.30 g/mol |
IUPAC名 |
N-phenyldiazenyl-N-propylpropan-1-amine |
InChI |
InChI=1S/C12H19N3/c1-3-10-15(11-4-2)14-13-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChIキー |
MHNQVULYVOWIIZ-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)N=NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine](/img/structure/B14678889.png)
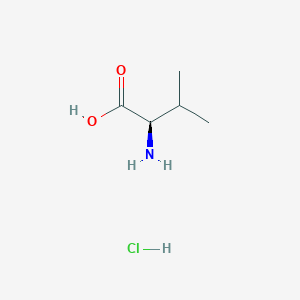
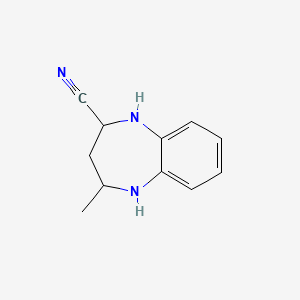



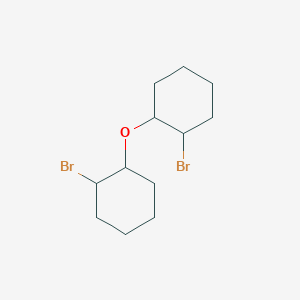
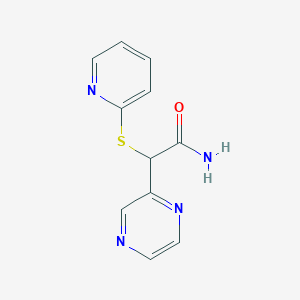
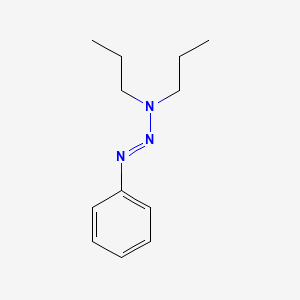
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)
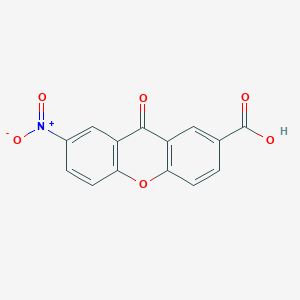


![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)
